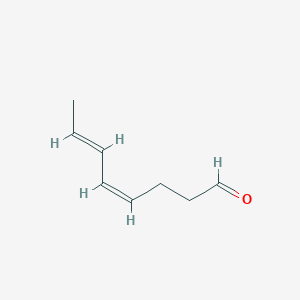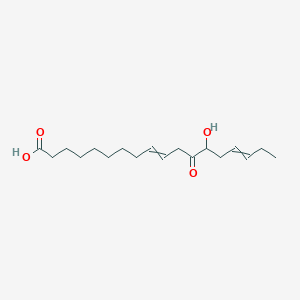
3''-Demethylhexahydrocurcumin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’‘-Demethylhexahydrocurcumin is a derivative of curcumin, a polyphenolic compound found in the rhizome of turmeric (Curcuma longa). This compound is of significant interest due to its potential therapeutic properties and its role in various scientific research applications. Unlike curcumin, 3’'-Demethylhexahydrocurcumin has a modified structure that may enhance its bioavailability and stability, making it a promising candidate for further research and development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’'-Demethylhexahydrocurcumin typically involves the hydrogenation of curcumin. This process can be carried out using a palladium on carbon (Pd/C) catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions must be carefully controlled to ensure complete hydrogenation and to avoid over-reduction of the compound.
Industrial Production Methods: Industrial production of 3’'-Demethylhexahydrocurcumin follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: 3’'-Demethylhexahydrocurcumin undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the aromatic ring, often facilitated by electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: Formation of diketone derivatives.
Reduction: Formation of fully hydrogenated curcumin derivatives.
Substitution: Formation of halogenated curcumin derivatives.
科学研究应用
3’'-Demethylhexahydrocurcumin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying hydrogenation reactions and as a precursor for synthesizing other curcumin derivatives.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of nutraceuticals and functional foods due to its enhanced stability and bioavailability.
作用机制
The mechanism of action of 3’'-Demethylhexahydrocurcumin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms.
Anti-inflammatory Effects: It inhibits the activity of pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Properties: It induces apoptosis in cancer cells by modulating signaling pathways such as NF-κB and PI3K/Akt.
相似化合物的比较
Curcumin: The parent compound with similar therapeutic properties but lower bioavailability.
Demethoxycurcumin: Another curcumin derivative with one less methoxy group.
Bis-demethoxycurcumin: A derivative with two less methoxy groups.
Uniqueness: 3’'-Demethylhexahydrocurcumin stands out due to its enhanced stability and bioavailability compared to curcumin. Its fully hydrogenated structure makes it less prone to degradation and more effective in biological systems.
属性
分子式 |
C20H24O6 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC 名称 |
(5S)-7-(3,4-dihydroxyphenyl)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)heptan-3-one |
InChI |
InChI=1S/C20H24O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)12-15(21)6-2-13-4-8-17(23)19(25)10-13/h4-5,8-11,15,21,23-25H,2-3,6-7,12H2,1H3/t15-/m0/s1 |
InChI 键 |
MSLIBNPPWWCGPY-HNNXBMFYSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)CCC(=O)C[C@H](CCC2=CC(=C(C=C2)O)O)O)O |
规范 SMILES |
COC1=C(C=CC(=C1)CCC(=O)CC(CCC2=CC(=C(C=C2)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Ethyl-1,3,4,9-tetrahydro-8-methyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester](/img/structure/B13410509.png)
![{4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B13410512.png)



![tert-butyl N-[(2S,3S)-4-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13410546.png)

![[2-[(1S,2S,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] acetate](/img/structure/B13410558.png)
![sodium;(5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate](/img/structure/B13410562.png)

![[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13410577.png)
![methyl 4-[[4-[[6-(trifluoromethyl)pyridin-3-yl]methylamino]piperidin-1-yl]methyl]benzoate](/img/structure/B13410585.png)

![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13410603.png)
